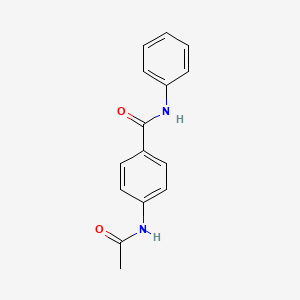

4-Acetamido-N-phenylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as substituted benzamides, involves the condensation of carboxylic acids and amines . A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4 has been reported . The amidation reaction was performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products in moderate to excellent yields and high purity .Chemical Reactions Analysis

The chemical reactions involving 4-Acetamido-N-phenylbenzamide are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-N-phenylbenzamide are not explicitly mentioned in the sources I found .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-acetamido-N-phenylbenzamide derivatives have shown promise as potential anticancer agents . Researchers have synthesized these compounds using an efficient one-pot three-component reaction, yielding an impressive 80–85% . Notably, derivatives 4e and 4f demonstrated good activity against cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM. Computational studies revealed that these active derivatives exhibit higher affinity toward target receptor proteins than the control compounds. Additionally, molecular dynamic simulations indicated stable complexes formed with the ABL1 kinase protein, reinforcing their potential for further development as anticancer agents.

Heterocyclic Drug Design

The imidazole ring in 4-acetamido-N-phenylbenzamide contributes to its pharmacological relevance. Imidazole-based compounds possess an electron-rich character, facilitating binding to diverse biological receptors. This property opens up a plethora of pharmaceutical applications, making them valuable in drug design and discovery .

Antimicrobial Properties

While the primary focus has been on anticancer activity, it’s worth noting that certain derivatives of 4-acetamido-N-phenylbenzamide exhibit antimicrobial potential. Specifically, introducing electron-withdrawing groups (such as nitro and halo substituents) enhances the antimicrobial properties of synthesized scaffolds. Compounds like W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) and W6 have demonstrated increased efficacy against microbial pathogens .

Computational Insights

Computational studies play a crucial role in understanding the behavior of 4-acetamido-N-phenylbenzamide derivatives. Docking simulations reveal the binding affinity of active compounds to specific receptor proteins, providing insights into their mode of action. Additionally, assessing ADME (absorption, distribution, metabolism, and excretion) properties and drug-likeness helps evaluate their suitability for further development .

Multicomponent Reactions

The synthetic protocol for obtaining these derivatives involves a one-pot three-component reaction. This atom-economical approach efficiently produces N-phenylbenzamide derivatives within a short reaction time, making it a valuable method for drug discovery .

Potential Therapeutic Agents

Given the challenges posed by cancer incidence rates and drug resistance, novel therapeutic agents are urgently needed. 4-acetamido-N-phenylbenzamide derivatives represent a promising avenue for drug development, especially in the context of cancer treatment .

Wirkmechanismus

Target of Action

A related compound, an n-phenylbenzamide inhibitor, has been found to target non-receptor tyrosine kinases, specifically fgr and lyn, which play a role in acute myelogenous leukemia (aml) cell growth .

Mode of Action

Based on the related n-phenylbenzamide inhibitor, it can be inferred that the compound may interact with its targets (such as non-receptor tyrosine kinases) to suppress cell growth .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Based on the related n-phenylbenzamide inhibitor, it can be inferred that the compound may have the potential to suppress cell growth, particularly in the context of aml .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetamido-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSOBFEENCHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)

![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)